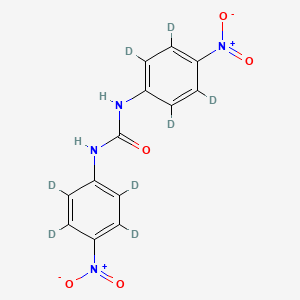
1,3-双(4-硝基苯基)脲-d8
描述
1,3-Bis(4-nitrophenyl)urea-d8 is an actively labeled component of the antifertility agent nicarbazin . It is also the labelled analogue of 1,3-Bis(4-nitrophenyl)urea, which is an impurity of Nicarbazin .
Synthesis Analysis
The synthesis of 1,3-Bis(4-nitrophenyl)urea and its metal (II) complexes has been reported . The ligand has been crystallized in the monoclinic system with a P21/c space group . The urea can be crystallized from EtOH, EtOH/Me2CO, or Me2CO .Molecular Structure Analysis
The molecular formula of 1,3-Bis(4-nitrophenyl)urea-d8 is C13H2D8N4O5 . The molecular weight is 310.29 .科学研究应用
尿素-氟化物相互作用的性质
1,3-双(4-硝基苯基)脲通过与各种氧代阴离子形成氢键显示出显着的相互作用,形成稳定性不同的络合物。值得注意的是,它与氟离子的相互作用由于 HF2- 的形成导致尿素去质子化,突出了其作为溶液中氟离子传感器的潜力 (Boiocchi 等人,2004)。
结晶氢键模式
包括 1,3-双(4-硝基苯基)脲在内的二芳基脲的计算分析提供了对其在结晶环境中的氢键模式和偏好的见解。这种理解有助于设计具有所需结晶特性的材料 (Murray 等人,1991)。
多态性和非线性光学性质
1,3-双(间硝基苯基)脲表现出多态形式,具有不同的颜色和光学性质,具体取决于其晶体结构。这种特性对于材料科学很重要,尤其是在开发具有特定光学应用的化合物方面 (Huang 等人,1995)。
阴离子受体分析
一项关于 1,3-双(4-硝基苯基)脲作为阴离子受体的研究揭示了它通过氢键相互作用与各种阴离子强结合,展示了其作为选择性阴离子传感器的潜力 (Wanno 等人,2009)。
合成替代品和环境影响
对传统尿素合成方法的替代品的探索,这些方法经常使用光气等危险试剂,突出了使用更安全、更环保的工艺的重要性。这项研究有助于绿色化学和更安全的化学合成实践领域 (Bigi 等人,2000)。
安全和危害
未来方向
The antibacterial activity of 1,3-Bis(4-nitrophenyl)urea and its metal (II) complexes has been studied . It was found that the metal complexes displayed much higher antibacterial activities and better inhibitory effects than that of the ligand and standard drugs . This suggests potential future directions for research into the antibacterial properties of these compounds.
作用机制
Target of Action
It is known to be an actively labeled component of the antifertility agent nicarbazin . Nicarbazin is used in poultry to control coccidiosis, a parasitic disease affecting the intestinal tract .
Biochemical Pathways
As a component of nicarbazin, it may play a role in disrupting the life cycle of the coccidia parasites, thereby exerting its antiparasitic effects .
Result of Action
As a component of nicarbazin, it may contribute to the observed antifertility effects in poultry .
Action Environment
Factors such as temperature, pH, and presence of other compounds could potentially affect its action .
生化分析
Biochemical Properties
1,3-Bis(4-nitrophenyl)urea-d8 plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It is known to interact with various biomolecules, including enzymes involved in metabolic pathways. The nature of these interactions often involves binding to specific sites on the enzymes, leading to inhibition or activation of enzymatic activity. For example, 1,3-Bis(4-nitrophenyl)urea-d8 has been shown to inhibit certain enzymes in bacterial cells, thereby exhibiting antibacterial properties .
Cellular Effects
The effects of 1,3-Bis(4-nitrophenyl)urea-d8 on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, for instance, 1,3-Bis(4-nitrophenyl)urea-d8 disrupts normal cellular processes, leading to inhibition of growth and proliferation. This compound has also been observed to affect gene expression by altering the transcriptional activity of specific genes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, 1,3-Bis(4-nitrophenyl)urea-d8 exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, 1,3-Bis(4-nitrophenyl)urea-d8 can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the expression levels of genes involved in various cellular processes .
Temporal Effects in Laboratory Settings
The temporal effects of 1,3-Bis(4-nitrophenyl)urea-d8 in laboratory settings have been studied extensively. Over time, this compound exhibits stability under specific conditions, but it can degrade under certain environmental factors such as light and temperature. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure to 1,3-Bis(4-nitrophenyl)urea-d8 can lead to sustained inhibition of cellular processes .
Dosage Effects in Animal Models
In animal models, the effects of 1,3-Bis(4-nitrophenyl)urea-d8 vary with different dosages. At lower doses, the compound exhibits minimal toxic effects, while higher doses can lead to adverse effects such as toxicity and disruption of normal physiological functions. Threshold effects have been observed, where a specific dosage level results in a significant change in the biological activity of the compound .
Metabolic Pathways
1,3-Bis(4-nitrophenyl)urea-d8 is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. Enzymes such as cytochrome P450 are known to interact with 1,3-Bis(4-nitrophenyl)urea-d8, influencing its metabolic fate within the cell .
Transport and Distribution
The transport and distribution of 1,3-Bis(4-nitrophenyl)urea-d8 within cells and tissues involve specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments. The distribution pattern of 1,3-Bis(4-nitrophenyl)urea-d8 can influence its biological activity and effectiveness in various biochemical processes .
Subcellular Localization
1,3-Bis(4-nitrophenyl)urea-d8 exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular compartments or organelles within the cell. This localization is crucial for the compound’s interaction with specific biomolecules and its overall biological activity .
属性
IUPAC Name |
1,3-bis(2,3,5,6-tetradeuterio-4-nitrophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O5/c18-13(14-9-1-5-11(6-2-9)16(19)20)15-10-3-7-12(8-4-10)17(21)22/h1-8H,(H2,14,15,18)/i1D,2D,3D,4D,5D,6D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZZOKXIXNSKQD-PGRXLJNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)NC2=C(C(=C(C(=C2[2H])[2H])[N+](=O)[O-])[2H])[2H])[2H])[2H])[N+](=O)[O-])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746782 | |
| Record name | N,N'-Bis[4-nitro(~2~H_4_)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1156508-87-0 | |
| Record name | N,N′-Bis(4-nitrophenyl-2,3,5,6-d4)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1156508-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N'-Bis[4-nitro(~2~H_4_)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1156508-87-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



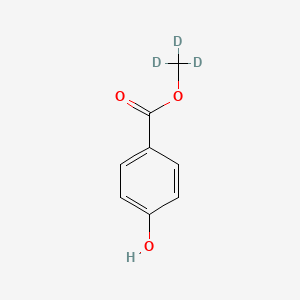
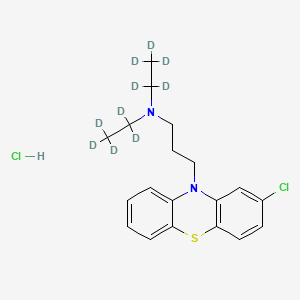

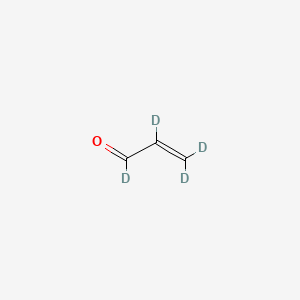
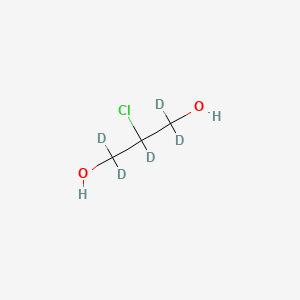
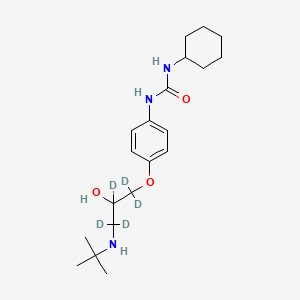
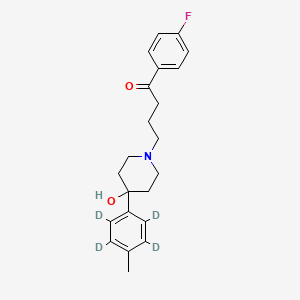


![2-[(1-Benzyl-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile](/img/structure/B565442.png)